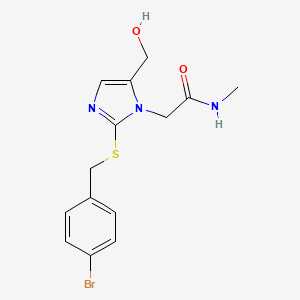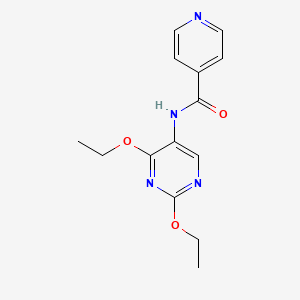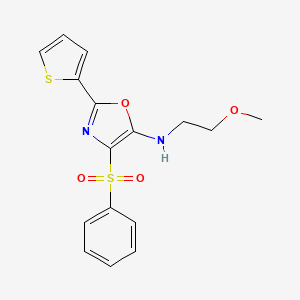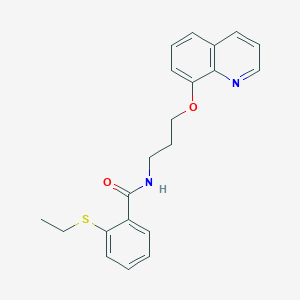![molecular formula C16H16FN3O3S B2487887 6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-2-yl]pyridine-2-carboxamide CAS No. 2094013-13-3](/img/structure/B2487887.png)
6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-2-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-2-yl]pyridine-2-carboxamide is a complex organic compound featuring distinct functional groups including fluorine, hydroxy, and pyridine. This compound holds promise in various fields due to its structural intricacies and reactive potential.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound is synthesized via a multi-step process, often beginning with the formation of the thieno[3,2-c]pyridine ring. Key intermediates involve halogenation and subsequent amide coupling reactions.
Reactions typically occur under controlled temperatures (20-50°C) and pressure, using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods:
Industrially, large-scale production leverages automated synthesisers to maintain consistency and yield. Use of palladium-catalyzed cross-coupling reactions is common in large batch productions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the hydroxy group, leading to the formation of ketones.
Reduction: Reduction primarily affects the carbonyl groups, potentially transforming them into alcohols.
Substitution: Nucleophilic aromatic substitution can occur at the fluorine site.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like PCC or KMnO4 under mild conditions.
Reduction: NaBH4 or LiAlH4 in dry ether.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation results in ketone derivatives.
Reduction leads to alcohol formations.
Substitution yields a variety of nucleophilic substitution products depending on the reagents.
Scientific Research Applications
In Chemistry:
Used as a precursor for more complex organic syntheses and studies in reaction mechanisms.
In Biology:
Investigated for potential enzyme inhibition properties due to its structural similarity to known bioactive molecules.
In Medicine:
Holds promise for drug development, particularly in targeting specific protein interactions and pathways.
In Industry:
Utilized in the synthesis of advanced materials, especially in the realm of electronics due to the presence of fluorine.
Mechanism of Action
Mechanism of Effects:
This compound interacts with various biological molecules, primarily through hydrogen bonding and Van der Waals forces.
The fluorine atom enhances binding affinity to specific enzymes and receptors by stabilizing the compound within the binding pocket.
Molecular Targets and Pathways:
Targets include kinases and other regulatory proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Pyridine-2-carboxamide
Fluoro-pyridine derivatives
Thieno[3,2-c]pyridine analogs
Hope you found this deep dive fascinating! Anything more you want to explore about this compound or similar ones?
Properties
IUPAC Name |
N-[(2S)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-hydroxy-1-oxopropan-2-yl]-6-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-14-3-1-2-11(18-14)15(22)19-12(9-21)16(23)20-6-4-13-10(8-20)5-7-24-13/h1-3,5,7,12,21H,4,6,8-9H2,(H,19,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOXOKRKBCBCHK-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C(CO)NC(=O)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)C(=O)[C@H](CO)NC(=O)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B2487805.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2487806.png)
![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate](/img/structure/B2487809.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)
![4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2487813.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2487819.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)
![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)
![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)
